molecular formula C6H4BrN3 B1528961 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1021019-03-3

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1528961
CAS No.: 1021019-03-3
M. Wt: 198.02 g/mol
InChI Key: MJUSCWWLVUDRHT-UHFFFAOYSA-N
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Description

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a brominated heterocyclic aromatic organic compound It belongs to the class of triazolopyridines, which are characterized by the presence of a triazole ring fused to a pyridine ring

Synthetic Routes and Reaction Conditions:

  • Microwave-Mediated Synthesis: One common method involves the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method is advantageous due to its rapid reaction times and high yields[{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • Catalyst-Free Synthesis: Another approach is the catalyst-free synthesis, which avoids the use of additional catalysts, making the process more environmentally friendly[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • Conventional Heating Methods: Traditional heating methods can also be employed, although they may require longer reaction times compared to microwave-mediated synthesis.

Industrial Production Methods: The industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity while minimizing by-products and waste.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced derivatives, such as 2-amino-[1,2,4]triazolo[1,5-a]pyridine.

  • Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine

  • 2-Iodo-[1,2,4]triazolo[1,5-a]pyridine

  • 2-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUSCWWLVUDRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724895
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021019-03-3
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine. A suspension of [1,2,4]triazolo[1,5-a]pyridin-2-amine (0.500 g, 3.73 mmol, obtained from pyridin-2-amine following an analogous procedure as the one described for 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) in 48% HBr (5 mL) was cooled to 0° C. and slowly treated with a solution of sodium nitrite (0.386 g, 5.59 mmol) in water (2 mL) resulting in a dark brown suspension with brown gas evolution. The mixture was stirred for 1 h. A dark purple solution of copper(I) bromide (0.642 g, 4.47 mmol) in 48% HBr (2 mL) was added and the reaction mixture was stirred overnight at room temperature. The purple suspension was poured into water (15 mL) and the resulting yellow-orange suspension was collected and dried to give an orange solid which was further purified by column chromatography (eluting with 100% dicholomethane) to afford 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (0.455 g, 61% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.96 (dt, 1H), 7.81-7.91 (m, 1H), 7.68-7.79 (m, 1H), 7.27 (td, J=1.37, 6.93 Hz, 1H); MS (ESI) m/z 197.9 [M]+and 200.1 [M+2]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.386 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
0.642 g
Type
catalyst
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
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2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
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Reactant of Route 6
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

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